molecular formula C14H16N2O3 B11800871 2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid

2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid

Cat. No.: B11800871
M. Wt: 260.29 g/mol
InChI Key: SUVKXRPVSBBBQK-UHFFFAOYSA-N
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Description

2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid is an organic compound with the molecular formula C14H16N2O3 It is a derivative of phthalazine and is characterized by the presence of a propyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid typically involves the reaction of phthalazine derivatives with appropriate reagents to introduce the propyl and propanoic acid groups One common method involves the condensation of phthalazine with propyl bromide, followed by oxidation to introduce the keto group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
  • 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid

Uniqueness

2-(4-Oxo-3-propyl-3,4-dihydrophthalazin-1-yl)propanoic acid is unique due to the presence of the propyl group and propanoic acid moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

2-(4-oxo-3-propylphthalazin-1-yl)propanoic acid

InChI

InChI=1S/C14H16N2O3/c1-3-8-16-13(17)11-7-5-4-6-10(11)12(15-16)9(2)14(18)19/h4-7,9H,3,8H2,1-2H3,(H,18,19)

InChI Key

SUVKXRPVSBBBQK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2C(=N1)C(C)C(=O)O

Origin of Product

United States

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